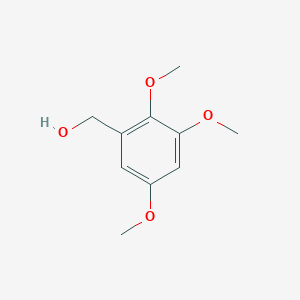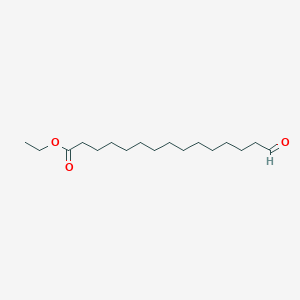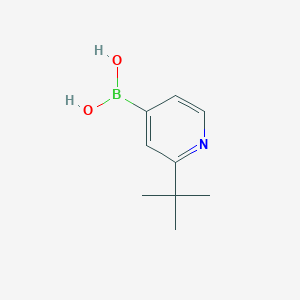
(2,3,5-Trimethoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,5-Trimethoxyphenyl)methanol is an organic compound characterized by a phenyl ring substituted with three methoxy groups at the 2, 3, and 5 positions, and a methanol group at the benzylic position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2,3,5-Trimethoxyphenyl)methanol involves the reduction of (2,3,5-Trimethoxyphenyl)benzaldehyde. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) in methanol. The reaction typically proceeds under mild conditions, with the aldehyde being reduced to the corresponding alcohol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), to reduce the aldehyde to the alcohol. This method is advantageous due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (2,3,5-Trimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form (2,3,5-Trimethoxyphenyl)benzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to (2,3,5-Trimethoxyphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as sodium ethoxide in ethanol.
Major Products:
Oxidation: (2,3,5-Trimethoxyphenyl)benzaldehyde.
Reduction: (2,3,5-Trimethoxyphenyl)methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,3,5-Trimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The biological activity of (2,3,5-Trimethoxyphenyl)methanol is primarily attributed to its ability to interact with various molecular targets. For instance, it can inhibit enzymes such as tubulin, which is crucial for cell division. The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting mitosis. Additionally, it can modulate signaling pathways by interacting with proteins like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), leading to apoptosis in cancer cells .
Comparación Con Compuestos Similares
(3,4,5-Trimethoxyphenyl)methanol: Similar structure but different substitution pattern, leading to varied biological activity.
(2,4,6-Trimethoxyphenyl)methanol: Another isomer with distinct reactivity and applications.
(3,4,5-Trimethoxyphenyl)benzaldehyde: The aldehyde counterpart, used in different synthetic applications
Uniqueness: (2,3,5-Trimethoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and synthetic organic chemistry .
Propiedades
Fórmula molecular |
C10H14O4 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
(2,3,5-trimethoxyphenyl)methanol |
InChI |
InChI=1S/C10H14O4/c1-12-8-4-7(6-11)10(14-3)9(5-8)13-2/h4-5,11H,6H2,1-3H3 |
Clave InChI |
FMHOXQHQHVVWPN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Nitrobenzo[d]isoxazol-7-ol](/img/structure/B12962619.png)

![tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate](/img/structure/B12962623.png)

![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid](/img/structure/B12962626.png)
![(1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B12962632.png)




![(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)



